![molecular formula C5H10N2O2 B3106623 3-Hydroxypyrrolidine-3-carboxamide CAS No. 1598431-08-3](/img/structure/B3106623.png)
3-Hydroxypyrrolidine-3-carboxamide
Overview
Description
3-Hydroxypyrrolidine-3-carboxamide, also known as 3-HPCHA, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields of research and industry. It is a hydrochloride salt with a molecular weight of 166.61 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The use of microwave-assisted organic synthesis (MAOS) has had a strong impact on the synthesis of pyrrolidines .Molecular Structure Analysis
The molecular formula of this compound is C5H10N2O2 . The InChI key is FTGOJMYIVJLQEY-UHFFFAOYSA-N .Chemical Reactions Analysis
The pyrrolidine ring, a key component of this compound, is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used often involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
This compound is a hydrochloride salt with a molecular weight of 166.61 . It is a powder at room temperature .Scientific Research Applications
Novel Synthesis Approaches
- A novel synthesis of 2-arylpyrrolidine-1-carboxamides has been developed, showcasing the compound's role in creating new structures with potential biological activities. This synthesis utilizes acid-catalyzed cyclization, highlighting mild reaction conditions and good to high yields, which demonstrates the chemical versatility of 3-Hydroxypyrrolidine derivatives (Smolobochkin et al., 2017).
Biocatalytic Applications
- The use of biocatalysts for the regio- and stereoselective hydroxylation of nonactivated carbon atoms has been investigated, with 3-Hydroxypyrrolidine derivatives being a key focus. This process allows for the production of N-protected 3-hydroxypyrrolidines, demonstrating the compound's applicability in precise and environmentally friendly synthetic methodologies (Li et al., 2001).
Integrin alpha5beta1 Inhibition
- The discovery of orally available integrin alpha5beta1 inhibitors based on the 3-hydroxypyrrolidine scaffold for potential systemic treatment has been reported. This research underlines the compound's significance in drug discovery and development, particularly in targeting specific protein interactions within the body (Zischinsky et al., 2010).
Enaminone-Based Synthesis
- The development of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates from α-amino acids, using enaminones as intermediates, showcases another application of related compounds. This method enables the construction of other functionalized heterocycles, pointing towards the broad utility of 3-Hydroxypyrrolidine derivatives in synthesizing complex molecules (Grošelj et al., 2013).
Chemical Reactivity and Transformation
- Studies on the reactivity of chromone-3-carboxamide with nitrogen and carbon nucleophiles, leading to various ring transformations, indicate the potential of using 3-Hydroxypyrrolidine derivatives in diverse chemical modifications. This research offers insights into developing new compounds with enhanced or novel properties (Ibrahim, 2013).
Mechanism of Action
Target of Action
It is known that pyrrolidine alkaloids, a class of compounds to which 3-hydroxypyrrolidine-3-carboxamide belongs, have been shown to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that pyrrolidine alkaloids have been shown to exert their effects through a variety of mechanisms, often involving interactions with enzymes or receptors that lead to changes in cellular function .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to influence a variety of biochemical pathways, often related to their targets of action .
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of effects at the molecular and cellular level, often related to their mode of action .
properties
IUPAC Name |
3-hydroxypyrrolidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-4(8)5(9)1-2-7-3-5/h7,9H,1-3H2,(H2,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCRPTIOZZCXMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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